1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
Description
1-(Azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a heterocyclic organic compound featuring a pyridazine core substituted with a 3-nitrophenyl group at the 6-position and a sulfanyl-ethanone moiety linked to an azepane ring (a seven-membered saturated nitrogen heterocycle) at the 3-position. Its molecular formula is C₁₉H₂₁N₅O₃S, with a molecular weight of 399.47 g/mol .
Characterization typically involves 1H NMR, LC/MS, and HPLC to confirm purity and structural integrity, as seen in related adamantyl-pyridazine derivatives .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-18(21-10-3-1-2-4-11-21)13-26-17-9-8-16(19-20-17)14-6-5-7-15(12-14)22(24)25/h5-9,12H,1-4,10-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILRGRHXDJEQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the introduction of the nitrophenyl and pyridazinyl groups. Common reagents used in these reactions include sulfur-containing compounds and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The azepane ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or halogenated derivatives, which may have distinct properties and applications.
Scientific Research Applications
1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness arises from its 3-nitrophenyl , pyridazine , and azepane moieties. Below is a comparison with closely related derivatives:
Key Observations:
- Nitrophenyl vs. Furan Substitution : Replacing the 3-nitrophenyl group with a furan-2-yl group (as in CAS 872704-12-6) reduces molecular weight (317.40 vs. 399.47 g/mol) and increases water solubility (46 µg/mL), likely due to decreased hydrophobicity .
- Azepane vs. Pyrrolidine: Substituting the seven-membered azepane ring with a five-membered pyrrolidine (CAS 872689-10-6) lowers molecular weight (344.39 vs.
- Core Heterocycle Variation : The indazole derivative (C₂₃H₁₈N₆O₃) demonstrates that replacing pyridazine with indazole increases nitrogen content and molecular weight, which may influence binding affinity in biological targets .
Pharmacological and Physicochemical Trends
- 3-Nitrophenyl Group : This substituent is associated with electron-withdrawing effects, which may enhance interactions with enzymatic active sites (e.g., nitroreductases or kinases). However, nitro groups can also confer toxicity risks .
- Sulfanyl Linker : The thioether (-S-) bridge, common across these compounds, improves metabolic resistance compared to ether (-O-) or amine (-NH-) linkages, as seen in adamantyl derivatives .
- Azepane vs.
Biological Activity
The compound 1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 380.4 g/mol. Its structure includes an azepane ring, a nitrophenyl group, and a pyridazinyl sulfanyl moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O4 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | FAVJMZOLJHIUBM-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within the body. The mechanism involves:
- Receptor Binding : The compound may bind to various receptors or enzymes, modulating their activity.
- Cellular Pathways : It influences cellular processes such as signal transduction pathways, potentially affecting cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anticancer Properties : The compound has been evaluated for its anticancer effects, showing promise in inhibiting tumor cell proliferation in vitro.
- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, possibly through the modulation of cytokine production.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity : In a controlled laboratory setting, this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent against infections .
- Investigating Anticancer Properties : A study published in Bioorganic and Medicinal Chemistry highlighted that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines, indicating potential for further development as an anticancer drug .
Comparative Analysis
When compared to similar compounds, such as other azepane derivatives and nitrophenyl compounds, this compound stands out due to its unique combination of functional groups which may enhance its biological efficacy.
| Compound Name | Biological Activity |
|---|---|
| This compound | Antimicrobial, Anticancer |
| Other Azepane Derivatives | Varies; generally lower activity |
| Nitrophenyl Compounds | Limited activity without additional modifications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
